An In-depth Technical Guide to 2-Fluoro-3-formylbenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-3-formylbenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8), a trifunctional aromatic building block of increasing importance in medicinal chemistry and fine chemical synthesis. We will delve into its core chemical properties, molecular structure, synthetic pathways, and reactivity, with a focus on its practical applications for researchers, chemists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
2-Fluoro-3-formylbenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of three distinct functional groups—a carboxylic acid, an aldehyde (formyl), and a fluorine atom—on a benzene ring makes it a highly versatile intermediate. The fluorine atom, in particular, is a valuable feature in modern drug discovery, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
The compound's key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1289043-16-8 | [2][3][4] |
| Molecular Formula | C₈H₅FO₃ | [2][3][5] |
| Molecular Weight | 168.12 g/mol | [2][3] |
| IUPAC Name | 2-fluoro-3-formylbenzoic acid | [5] |
| SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C=O | [5] |
| InChIKey | YJTYMNFESVPEKM-UHFFFAOYSA-N | [5] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥96% | [2] |
| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [2] |
Molecular Structure and Spectroscopic Profile
The molecular architecture of 2-Fluoro-3-formylbenzoic acid is fundamental to its reactivity. The substituents are positioned at the 1, 2, and 3 positions of the benzene ring.
Caption: 2D structure of 2-Fluoro-3-formylbenzoic acid.
Structural Influences on Chemical Properties:
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Acidity: The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group is expected to increase its acidity (lower pKa) compared to benzoic acid itself.[6] This is due to the inductive effect, which stabilizes the resulting carboxylate anion. Furthermore, nearly all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors.[7][8]
-
Conformation: The molecule likely exists in a planar conformation to maximize conjugation, though steric hindrance between the adjacent bulky substituents may cause some out-of-plane torsion.[9]
Predicted Spectroscopic Data:
-
¹H NMR (in DMSO-d₆):
-
-COOH Proton: A broad singlet is expected far downfield, typically >13 ppm.
-
-CHO Proton: A sharp singlet between 9.5 and 10.5 ppm.
-
Aromatic Protons: Three protons on the aromatic ring will appear between 7.5 and 8.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom (J-coupling). The proton at position 6 (ortho to the aldehyde) will likely be the most deshielded.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: The carboxylic acid carbon (~165-170 ppm) and aldehyde carbon (~190-195 ppm) will be distinct.
-
Aromatic Carbons: Six signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) and appear significantly downfield. Other carbons will show smaller 2-bond and 3-bond C-F couplings.
-
-
Mass Spectrometry (MS):
Synthesis and Purification
A common and logical synthetic route to 2-Fluoro-3-formylbenzoic acid involves the selective oxidation of the corresponding methyl or hydroxymethyl precursor. A representative multi-step synthesis starting from a commercially available material is outlined below. This pathway is illustrative of general strategies employed for preparing such multi-substituted aromatics.[12]
Caption: Representative synthetic workflow for 2-Fluoro-3-formylbenzoic acid.
Representative Experimental Protocol (Step 4: Mild Oxidation)
Causality: The choice of a mild oxidizing agent like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) is critical. Stronger oxidants, such as KMnO₄ used in Step 1, would likely over-oxidize the intermediate alcohol (D) and the final aldehyde product (E) to the dicarboxylic acid, drastically reducing the yield of the desired product.
-
Setup: To a stirred solution of (2-fluoro-3-carboxyphenyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), add the mild oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at room temperature.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Fluoro-3-formylbenzoic acid.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of this molecule allows for a diverse range of selective chemical transformations, making it a powerful scaffold in synthetic chemistry.
Caption: Reactivity map showing key transformations.
-
At the Carboxylic Acid: Standard transformations like esterification and amidation can be performed to introduce diverse functional groups or link the molecule to other scaffolds.[13]
-
At the Formyl Group: The aldehyde is a versatile handle. It readily undergoes condensation reactions with amines to form Schiff bases (imines) or can be converted to secondary amines via reductive amination.[13][14] It can also be reduced to a primary alcohol or oxidized to a second carboxylic acid group if desired.
-
On the Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (CHO and COOH) and the deactivating inductive effect of fluorine.[6] However, the electron-deficient nature of the ring makes it activated for Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom can potentially act as a leaving group under the right conditions with a strong nucleophile.[6]
Applications in Medicinal Chemistry
While specific examples for the 2,3-isomer are emerging, the utility of closely related isomers like 2-fluoro-5-formylbenzoic acid provides a strong blueprint for its application.[14] Fluorinated building blocks are highly sought after in drug discovery. This scaffold is ideal for structure-activity relationship (SAR) studies because it allows for systematic modification at three distinct points.
-
Scaffold for Inhibitors: The molecule can serve as the core for synthesizing inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP). The carboxylic acid can form key interactions in a binding site, while the aldehyde can be elaborated to explore different pockets of the active site.[14]
-
Synthesis of Heterocycles: The ortho arrangement of the formyl and carboxylic acid groups makes it a potential precursor for synthesizing fused heterocyclic systems through intramolecular cyclization reactions following an initial intermolecular reaction at the aldehyde.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an excellent fragment for FBDD screening campaigns. Hits can be readily optimized by derivatizing the functional groups to improve potency and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The safety profile for this specific isomer should be confirmed by consulting its Safety Data Sheet (SDS). Based on data for closely related isomers, the following hazards are likely.[15][16][17][18]
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | Exclamation Mark |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Exclamation Mark |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | Exclamation Mark |
| STOT, Single Exposure | May cause respiratory irritation (H335) | Exclamation Mark |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles meeting EN166 standards, and a lab coat.[15][16]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[15]
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[15]
Conclusion
2-Fluoro-3-formylbenzoic acid is a high-value synthetic intermediate with significant potential for drug discovery and materials science. Its trifunctional nature provides a platform for diverse chemical modifications, allowing for the systematic exploration of chemical space. The presence of the fluorine atom imparts desirable physicochemical properties, while the ortho-formyl and carboxylic acid groups offer unique reactivity and potential for constructing complex molecular architectures. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to effectively leverage this versatile building block in their synthetic endeavors.
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